Cas no 885068-62-2 (Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester)
Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester
- ethyl 1-(3-bromophenyl)cyclopentanecarboxylate
- Ethyl 1-(3-bromophenyl)cyclopentanecarboxylate (ACI)
- 1-(3-Bromophenyl)cyclopentanecarboxylic acid ethyl ester
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- Inchi: 1S/C14H17BrO2/c1-2-17-13(16)14(8-3-4-9-14)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
- InChI Key: FZSXSSBUTRMIGU-UHFFFAOYSA-N
- SMILES: O=C(C1(CCCC1)C1C=C(Br)C=CC=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB02693-10g |
cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester |
885068-62-2 | 95% | 10g |
$1800 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1747402-1g |
Ethyl 1-(3-bromophenyl)cyclopentane-1-carboxylate |
885068-62-2 | 98% | 1g |
¥4645.00 | 2024-04-27 |
Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester
Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester (CAS No. 885068-62-2): A Comprehensive Overview
Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester, identified by its CAS number 885068-62-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of esters and features a cyclopentanecarboxylate moiety linked to a brominated phenyl ring, further modified by an ethyl ester group. Its unique structural characteristics make it a valuable intermediate in the synthesis of various bioactive molecules.
The< strong>1-(3-bromophenyl) substituent on the cyclopentanecarboxylate core introduces a region of high reactivity, making this compound particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in the development of novel pharmaceuticals. The< strong>ethyl ester functionality provides an additional handle for further chemical manipulation, allowing for selective hydrolysis or transesterification to yield different derivatives.
In recent years, there has been growing interest in the use of< strong>Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester as a building block in medicinal chemistry. Its structural motif has been explored in the design of molecules targeting various biological pathways. For instance, studies have demonstrated its utility in the synthesis of inhibitors for enzymes involved in cancer metabolism. The bromine atom on the phenyl ring serves as a versatile handle for further functionalization, enabling the creation of libraries of compounds for high-throughput screening.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are often implicated in diseases such as cancer. By modifying the< strong>1-(3-bromophenyl) moiety and exploring different< strong>ethyl ester derivatives, researchers have been able to fine-tune the binding affinity and selectivity of these inhibitors. This approach has led to the discovery of several promising candidates that are currently undergoing further investigation.
The< strong>CAS No. 885068-62-2 registry ensures that researchers can reliably source this compound from reputable suppliers while maintaining consistency in their experiments. The structural integrity and purity of this compound are critical for obtaining reproducible results, especially in sensitive applications such as drug discovery and development.
Advances in synthetic methodologies have also contributed to the increased utility of< strong>Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more efficient production scales, making it more accessible for academic and industrial research. These innovations have not only reduced costs but also opened up new possibilities for exploring its applications.
In conclusion, Cyclopentanecarboxylic acid, 1-(3-bromophenyl)-, ethyl ester (CAS No. 885068-62-2) is a versatile and valuable compound with significant implications in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing bioactive molecules targeting various diseases. As research continues to evolve, the applications of this compound are likely to expand further, driven by advancements in synthetic chemistry and medicinal chemistry.
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